3-Oxocyclohexanecarbonitrile

Overview

Description

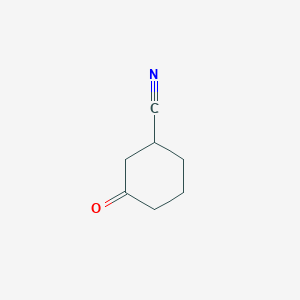

3-Oxocyclohexanecarbonitrile: is an organic compound with the molecular formula C7H9NO It is a derivative of cyclohexane, featuring a ketone group at the third position and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under controlled conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, typically involving temperatures around 50-60°C and vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

Oxidation: 3-Oxocyclohexanecarboxylic acid.

Reduction: 3-Aminocyclohexanecarbonitrile.

Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-Oxocyclohexanecarbonitrile serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have shown promise as active pharmaceutical ingredients (APIs) and intermediates.

Synthesis of Chiral Compounds

Chiral 3-oxocycloalkanecarbonitriles can be synthesized through fractional crystallization and crystallization-induced diastereomer transformation (CIDT). These methods allow for the preparation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities. For instance, the (R)-enantiomer can be obtained with high yields (up to 95%) and selectivity (97% de) through these methods .

| Method | Yield (%) | Diastereoselectivity (%) |

|---|---|---|

| Fractional Crystallization | 95 | 97 |

| CIDT | Varies | High |

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For example, modifications to the compound have been evaluated for their effects on Toll-like receptor 4 (TLR4) activity in murine and human cells. Variants with hydrophobic groups showed increased potency, indicating that structural modifications can enhance biological efficacy .

Synthetic Chemistry Applications

This compound is utilized as an intermediate in synthetic pathways to create more complex molecules.

Reaction Pathways

The compound can undergo various reactions, including nucleophilic additions and cyclization processes, leading to the formation of diverse chemical entities. For instance, it has been used as a starting material for synthesizing pyrimidine derivatives, which have applications in medicinal chemistry .

Case Study: Synthesis of Derivatives

A study explored the synthesis of several derivatives from this compound by modifying functional groups while maintaining the core structure. The resulting compounds were tested for their biological activities, demonstrating that even slight changes in structure could lead to significant differences in activity .

| Derivative | Activity | Notes |

|---|---|---|

| Cycloheptyl derivative | High | Most active in TLR4 assays |

| Dimethyl derivative | Weak | Lower activity compared to cycloheptyl |

Industrial Applications

Beyond its pharmaceutical significance, this compound has potential applications in various industrial sectors.

Sweet Taste Enhancers

Patents have indicated that compounds related to this compound can act as sweet taste enhancers in food products. This application highlights its utility beyond traditional medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .

Comparison with Similar Compounds

Cyclohexanone: Similar structure but lacks the nitrile group.

Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.

3-Aminocyclohexanecarbonitrile: Similar structure but with an amine group instead of a ketone group.

Uniqueness: 3-Oxocyclohexanecarbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with its simpler analogs .

Biological Activity

3-Oxocyclohexanecarbonitrile (C7H9NO) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a ketone and a nitrile functional group. Its molecular weight is approximately 139.16 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly involving:

- Nucleophilic Addition : Cyclohexanone reacts with cyanide sources under basic conditions, resulting in the formation of the nitrile group.

- Tautomerization : The intermediate formed during the nucleophilic addition undergoes tautomerization to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The nitrile group can participate in nucleophilic addition reactions, while the ketone group may facilitate interactions with enzymes or receptors involved in various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Potential : A study explored its effects on inflammatory markers in cell cultures. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Cytotoxic Effects : Investigations into its cytotoxicity revealed that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Oxocyclohexanecarbonitrile | C7H9NO | Different substitution pattern | Moderate antimicrobial activity |

| 4-Oxocyclohexanecarbonitrile | C7H9NO | Position of functional groups | Limited cytotoxic effects |

| This compound | C7H9NO | Balanced reactivity from both groups | Significant antimicrobial and cytotoxic effects |

Future Directions

Research into this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its interaction pathways with target biomolecules.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance biological activity and reduce toxicity.

Q & A

Q. What are the optimized synthetic routes for 3-oxocyclohexanecarbonitrile, and how do reaction conditions influence yield and stereochemical outcomes?

Basic Research Question

The synthesis of this compound is commonly achieved via the reaction of (R)-(−)-carvone with hydrogen cyanide. Key parameters include temperature control (ambient to reflux), solvent selection (e.g., chloroform), and catalyst stoichiometry. Under optimized conditions, this method yields 90% product with specific stereochemical configurations, as confirmed by [α]D values and NMR data .

Key Considerations:

- Reagent Purity : Impurities in HCN or carvone reduce yield.

- Temperature : Elevated temperatures (>60°C) may lead to side reactions (e.g., polymerization).

- Stereochemical Control : Chiral centers in carvone dictate the product’s enantiomeric purity.

Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |

|---|---|---|

| Solvent | Chloroform | Enhances HCN solubility |

| Temperature | 25–30°C | Minimizes side reactions |

| Reaction Time | 6–8 hours | Maximizes conversion |

Q. How do acidic vs. basic hydrolysis conditions affect the functional group transformations of this compound?

Basic Research Question

Hydrolysis pathways depend on pH and reagents:

- Acidic Conditions (H₂SO₄, 100–150°C): Convert the nitrile group to a carboxylic acid (cyclohexanecarboxylic acid) via intermediate amide formation .

- Basic Conditions (NaOH, reflux): Yield cyclohexanecarboxamide, which can dehydrate to the acid under prolonged heating.

Methodological Insight :

- Monitor reaction progress via FT-IR (disappearance of C≡N stretch at ~2200 cm⁻¹) and LC-MS for intermediate detection.

- Kinetic studies show basic hydrolysis proceeds faster but requires careful pH control to avoid over-dehydration .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm structure (e.g., cyclohexanone carbonyl at ~210 ppm, nitrile carbon at ~120 ppm) .

- Polarimetry : Measures optical activity ([α]D = −3.8 in CHCl₃) to verify enantiopurity .

- GC-MS/HPLC : Quantify purity and detect byproducts (e.g., carvone dimers).

Advanced Tip : Use chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers in asymmetric synthesis workflows .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

Advanced Research Question

The compound’s bicyclic structure and chiral centers (1R,2R,5R) dictate regioselectivity. For example:

- Grignard Reagents : Preferentially attack the ketone over the nitrile, forming tertiary alcohols. Steric hindrance at C5 directs addition to C2 .

- Reduction (e.g., LiAlH₄) : Converts nitrile to amine but retains ketone, enabling sequential functionalization.

Table 2: Stereochemical Reactivity

| Reaction Type | Site Selectivity | Product Configuration |

|---|---|---|

| Nucleophilic Addition | C2 (ketone) | (2R,5R)-diastereomer |

| Reduction | C1 (nitrile) | (1S)-amine derivative |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Hazards : Toxic via inhalation, skin contact, or ingestion (UN 3276, Hazard Class 6.1) .

- Protective Measures :

- Emergency Response : Immediate rinsing with water for eye/skin contact and medical consultation .

Q. How can researchers resolve contradictions in reported reaction yields or stereoselectivity for this compound derivatives?

Advanced Research Question

- Data Triangulation : Compare NMR, HPLC, and X-ray crystallography to validate structural claims.

- Reproducibility Checks :

- Mechanistic Studies : DFT calculations to predict transition states and explain stereochemical discrepancies .

Q. What green chemistry approaches can be applied to improve the sustainability of this compound synthesis?

Advanced Research Question

- Solvent Replacement : Substitute chloroform with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Explore biocatalysts (e.g., nitrilases) for enantioselective hydrolysis, reducing waste .

- Flow Chemistry : Continuous reactors minimize HCN exposure and enhance scalability .

Properties

IUPAC Name |

3-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOBVLYQILCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.